5-Cyclopropyl-3-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

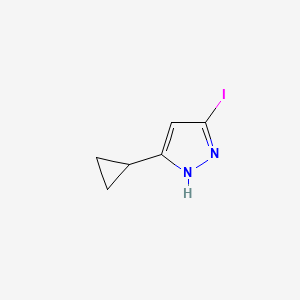

5-Cyclopropyl-3-iodo-1H-pyrazole is a chemical compound with the molecular formula C6H7IN2 . It has a molecular weight of 234.04 g/mol .

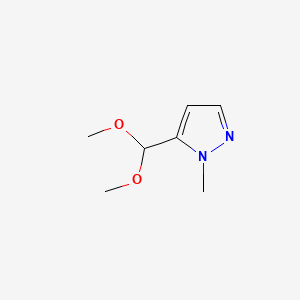

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a cyclopropyl group at the 5-position and an iodine atom at the 3-position . The InChI code for this compound is1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 233.96540 g/mol .Scientific Research Applications

Synthesis and Chemical Properties

5-Cyclopropyl-3-iodo-1H-pyrazole is a component of various structurally unique pyrazolines, which are synthesized through a series of chemical reactions involving pentasubstituted 2H-pyrazoles. These compounds are key intermediates for the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines. The latter are effective oxygen-atom transfer reagents, and their thermal decomposition produces β-keto radicals, leading to the synthesis of 3-hydroxy-1,2-dioxolanes. This process illustrates the compound's role in facilitating unique synthetic pathways for creating structurally diverse and functionally significant molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).

Therapeutic Applications

Research on pyrazoline derivatives, including those related to this compound, highlights their potential in various therapeutic areas. Pyrazoline derivatives exhibit a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. These effects are attributed to the structural versatility of pyrazolines, enabling them to interact with different biological targets (Shaaban, Mayhoub, & Farag, 2012). Furthermore, the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolines, have been explored for a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities, showcasing the compound's utility in drug development (Cherukupalli et al., 2017).

Catalysis and Synthetic Applications

The application of hybrid catalysts in the synthesis of pyrazoline derivatives, including this compound, for developing new anticancer agents has been highlighted. Such research underscores the role of pyrazoline as a versatile moiety in the development of new therapeutic molecules with potential anticancer properties (Ray et al., 2022). Additionally, the chemistry of hydridotris(pyrazolyl)borato complexes of the group 5 metals elaborates on the inorganic and organometallic chemistry applications of pyrazoline derivatives, further demonstrating the compound's utility in synthesizing complex metal-organic frameworks (Etienne, 1996).

Safety and Hazards

5-Cyclopropyl-3-iodo-1H-pyrazole is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name |

5-cyclopropyl-3-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENBHIUAGUROSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682046 |

Source

|

| Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218791-06-0 |

Source

|

| Record name | 5-Cyclopropyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

amine hydrochloride](/img/structure/B581706.png)